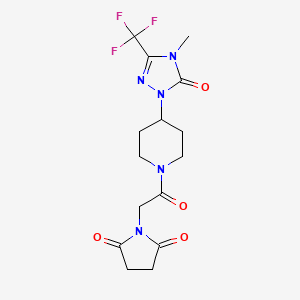

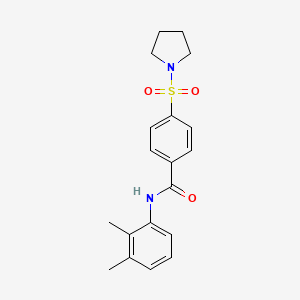

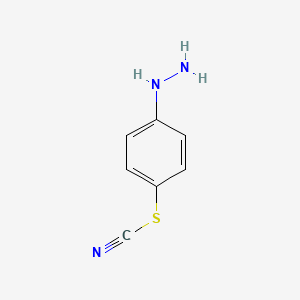

![molecular formula C13H10N2S2 B2487653 2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol CAS No. 315696-68-5](/img/structure/B2487653.png)

2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol” is a compound belonging to the thieno[2,3-d]pyrimidine class, known for their diverse pharmacological activities. The compound’s structure is characterized by the presence of a thiophene and pyrimidine ring, making it a valuable target for synthesis due to its potential biological and chemical properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including those structurally similar to “2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol”, typically involves multi-step reactions. A common intermediate in these syntheses is an amino-substituted thieno[2,3-d]pyrimidine, which can be further functionalized through reactions with various arylthiols or halogenated precursors. For instance, the synthesis of related compounds has been reported through the attachment of various arylthiols at specific positions on the thieno[2,3-d]pyrimidine core, demonstrating the versatility of synthetic approaches in this chemical class (Gangjee et al., 2009).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is of interest due to the unique electronic and steric interactions provided by the fused thiophene and pyrimidine rings. X-ray crystallography has revealed that the thieno[2,3-d]pyrimidine ring can adopt a "folate" binding mode in complexes with proteins, illustrating the compound's ability to mimic biological molecules and interact with biological targets (Gangjee et al., 2009).

Scientific Research Applications

Synthesis of Heterocyclic Compounds : Abdel-Mohsen and Geies (2007) reported the synthesis of various cyclic compounds from 5-amino-6-formyl-4-methyl-2-phenylthieno[2,3-d]pyrimidine, demonstrating the utility of thieno[2,3-d]pyrimidines in creating new chemical entities (Abdel-Mohsen & Geies, 2007).

Preparation of Thieno[2,3-d]pyrimidine Derivatives : Santilli et al. (1971) described novel methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, highlighting the compound's versatility in organic synthesis (Santilli et al., 1971).

Fluorescent Compound Synthesis : Ho and Yao (2009) developed novel fluorescent compounds derived from thieno[2,3-d]pyrimidines, indicating potential applications in materials science and optical technologies (Ho & Yao, 2009).

Antifungal Activities : Konno et al. (1989) synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their antifungal activities, suggesting potential pharmacological applications (Konno et al., 1989).

Nonlinear Optical Properties : Hussain et al. (2020) explored the nonlinear optical properties of thieno[2,3-d]pyrimidines, indicating their relevance in photonics and optoelectronics (Hussain et al., 2020).

Antioxidant Activity : Kotaiah et al. (2012) studied the antioxidant activity of thieno[2,3-d]pyrimidine derivatives, providing insights into their potential medicinal applications (Kotaiah et al., 2012).

Antitumor Activity : Hafez and El-Gazzar (2017) synthesized thieno[2,3-d]pyrimidine derivatives and evaluated their antitumor activity, demonstrating their potential use in cancer therapy (Hafez & El-Gazzar, 2017).

Microwave-Promoted Cross-Coupling Reactions : Prieur et al. (2015) utilized microwave-irradiation to promote cross-coupling reactions of pyrrolopyrimidines, a derivative of thieno[2,3-d]pyrimidines, for efficient synthesis (Prieur et al., 2015).

properties

IUPAC Name |

2-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S2/c1-8-14-12(16)10-7-11(17-13(10)15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLDTIPXOYTUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=S)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

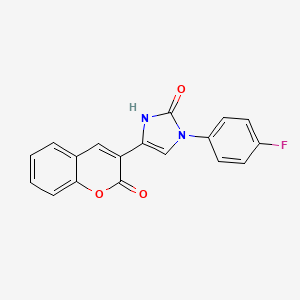

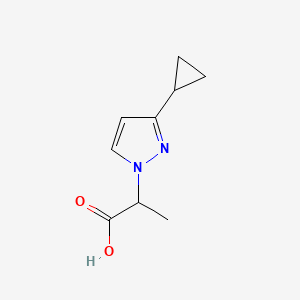

![3-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2487581.png)

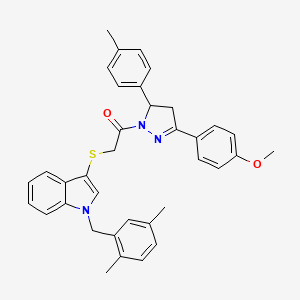

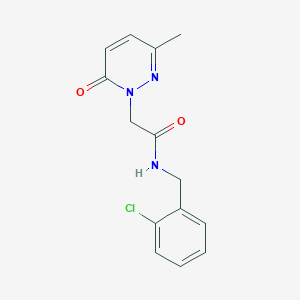

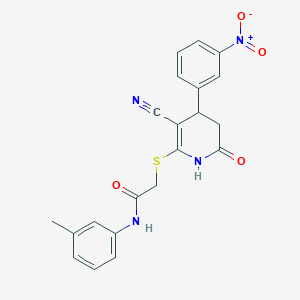

![N-(2,5-difluorophenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2487584.png)

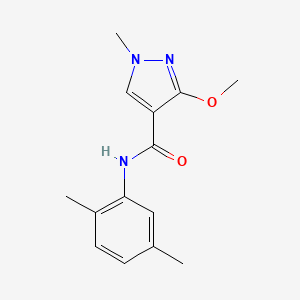

![Methyl 3-(3-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2487586.png)

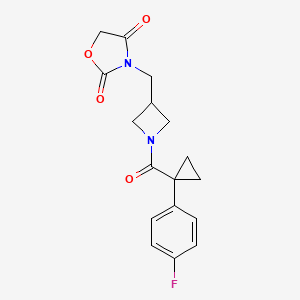

![1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine](/img/structure/B2487589.png)